molecular formula C16H16ClNO3S B2914824 N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide CAS No. 923087-54-1

N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide

Cat. No. B2914824
CAS RN: 923087-54-1
M. Wt: 337.82
InChI Key: FMWQXCJVAKRYJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide, followed by acylation with the appropriate acid chloride or anhydride to form the amide .


Molecular Structure Analysis

The molecule contains an amide group, which is a polar functional group and can participate in hydrogen bonding. The presence of the sulfonyl and chlorophenyl groups could also influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amides are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents .

Scientific Research Applications

Docking Studies and Molecular Structures Research involving tetrazole derivatives related to N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has been conducted to understand their interaction within biological systems. These studies include X-ray crystallography to reveal molecular structures and docking studies to predict interactions with enzymes like cyclooxygenase-2, suggesting potential for drug development and understanding molecular interactions within biological systems (Al-Hourani et al., 2015).

Synthesis and Evaluation for Biological Activity Synthetic pathways have been explored for related compounds, demonstrating the versatility of N-(substituted-phenyl)-butanamides in inhibiting biological targets like tyrosinase and melanin, critical in depigmentation and potential therapeutic applications. These compounds are evaluated for their inhibitory potential and minimal cytotoxicity, indicating a pathway for developing treatments with fewer side effects (Raza et al., 2019).

Crystallography and Chemical Synthesis Crystallographic analysis of similar compounds provides insight into their molecular conformation, aiding in the design of more effective molecules for various applications. The synthesis of related compounds like N-phenylsulfonyl-N-o-chlorophenylmethacrylamide offers a deeper understanding of their potential applications in material science and chemical engineering (Shiraga et al., 1995).

Innovations in Drug Development The development of novel inhibitors like those based on thiadiazine rings for targeting matrix metalloproteinases highlights the potential therapeutic applications of compounds related to N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide. Such inhibitors are essential in researching diseases characterized by excessive matrix metalloproteinase activity, offering pathways to new treatments (Schröder et al., 2001).

Desalination and Water Treatment Beyond biomedical applications, research into polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrates their utility in water treatment technologies. These materials have been studied for their effectiveness in desalination and antifouling properties, indicating their potential in addressing global water scarcity issues (Padaki et al., 2013).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of the sulfonamide and amide groups, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-22(20,21)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQXCJVAKRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide

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